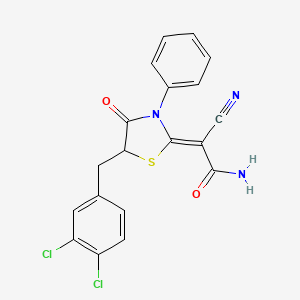

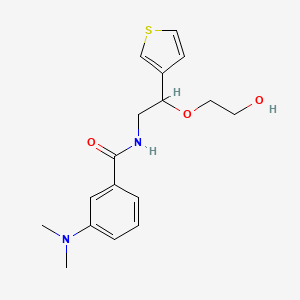

6-methyl-2-(2-thienyl)-4H-3,1-benzoxazin-4-one

説明

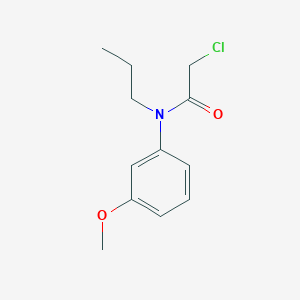

6-methyl-2-(2-thienyl)-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C13H9NO2S and its molecular weight is 243.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Structural Analysis

- Research has explored the synthesis of new fused and spiro 1,4-benzoxazine derivatives, highlighting the versatility of benzoxazinone frameworks in producing compounds with potentially varied applications (Moustafa, 2005).

- The crystal structure analysis of benzoxazinone compounds has provided insights into the influence of substituents on the electronic and spatial configuration, which is crucial for understanding their reactivity and potential interaction with biological targets (Kovalevsky & Ponomarev, 2000).

Reactivity and Applications

- Benzoxazinone derivatives have been synthesized and characterized, demonstrating their potential for further modification and exploration in various fields of chemistry and biology (Nefisath et al., 2018).

- The synthesis of benzoxazinyl pyrazolone arylidenes has shown moderate to good antimicrobial and antioxidant activities, indicating their potential as leads for developing new therapeutic agents (Sonia et al., 2013).

Biological Activity and Ecological Role

- Studies have revealed that benzoxazinone derivatives can act as progesterone receptor antagonists, suggesting their potential use in medical applications related to hormone regulation (Kern et al., 2007).

- The ecological role and bioactivity of 1,4-benzoxazinones have been extensively researched, highlighting their significance in plant defense mechanisms and their potential as natural herbicide models (Macias et al., 2009).

Enzymatic Inhibition

- Certain benzoxazinone derivatives have been investigated for their inhibitory activity against cholesterol esterase and acetylcholinesterase, showing promise for the development of treatments for diseases related to these enzymes (Pietsch & Gütschow, 2005).

特性

IUPAC Name |

6-methyl-2-thiophen-2-yl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c1-8-4-5-10-9(7-8)13(15)16-12(14-10)11-3-2-6-17-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCBAGCPTOYYJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2636785.png)

![3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636793.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2636795.png)

![2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2636796.png)

![2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2636797.png)

![1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid](/img/structure/B2636800.png)